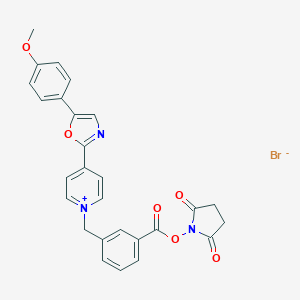
Methyl 2-amino-6-bromobenzoate
Vue d'ensemble
Description
Methyl 2-amino-6-bromobenzoate is a chemical compound with the formula C8H8BrNO2 . It has been used in various applications, including as a potential PqsD inhibitor against pseudomonas aeruginosa infections .
Synthesis Analysis
The synthesis of Methyl 2-amino-6-bromobenzoate involves a procedure similar to that described in Example 4b, starting with 5-bromo-2H-3,1-benzoxazine-2,4(1H)-dione . The title compound was obtained (86.7%) as a yellow oil .Molecular Structure Analysis
The molecules of Methyl 2-amino-6-bromobenzoate are linked by N-H…O bonds and consist of zigzag chains running along the b-axis direction .Chemical Reactions Analysis
Methyl 2-amino-6-bromobenzoate may be used in the synthesis of various compounds, including methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate and methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate .Physical And Chemical Properties Analysis
Methyl 2-amino-6-bromobenzoate is a light yellow liquid . It has a molecular weight of 230.06 . The boiling point is 252 - 254 °C / 485.6 - 489.2 °F at 760 mmHg .Applications De Recherche Scientifique
Application in Microbiology
Scientific Field
Summary of the Application
Methyl 2-amino-5-bromobenzoate has been identified as a potential PqsD inhibitor against Pseudomonas aeruginosa infections . Pseudomonas aeruginosa is a common bacterium that can cause disease in animals, including humans. It is found in soil, water, skin flora, and most man-made environments throughout the world.
Methods of Application
While the exact methods of application are not specified in the sources, typically, potential inhibitors like Methyl 2-amino-5-bromobenzoate would be tested in vitro (in a controlled lab environment outside of a living organism) against the target bacterium. The compound would be introduced to a culture of the bacteria to observe its effects.
Results or Outcomes
The sources do not provide specific results or outcomes for this application. However, the identification of Methyl 2-amino-5-bromobenzoate as a potential PqsD inhibitor suggests that it may have shown promise in preliminary testing .
Application in Antiviral Research
Scientific Field
Summary of the Application
Methyl 2-amino-5-bromobenzoate is also used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors . Hepatitis C is a viral infection that causes liver inflammation, sometimes leading to serious liver damage.
Methods of Application
As with the microbiology application, the exact methods of application are not specified in the sources. However, in antiviral research, potential inhibitors would typically be tested in vitro against the target virus. The compound would be introduced to a culture of the virus to observe its effects.
Results or Outcomes
The sources do not provide specific results or outcomes for this application. However, the use of Methyl 2-amino-5-bromobenzoate in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors suggests that it may play a role in the development of potential treatments for hepatitis C .
Application in Organic Synthesis
Scientific Field
Summary of the Application
Methyl 2-amino-6-bromobenzoate is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a wide range of organic compounds.
Methods of Application
The specific methods of application can vary widely depending on the target compound being synthesized. Typically, it would involve a series of chemical reactions under controlled conditions.
Results or Outcomes
The outcomes can also vary widely, but the goal is typically to produce a specific organic compound with high yield and purity .
Application in Drug Delivery Systems
Scientific Field
Summary of the Application
Methyl 2-amino-6-bromobenzoate has been used in the preparation of metal-organic frameworks (MOFs) for drug delivery systems . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Methods of Application
The compound is used in the synthesis of the MOFs, which are then loaded with the drug to be delivered. The MOFs can be designed to release the drug in a controlled manner when introduced into the body .
Results or Outcomes
The use of Methyl 2-amino-6-bromobenzoate in the preparation of MOFs for drug delivery systems suggests that it may play a role in the development of potential treatments for various diseases .
Application in the Synthesis of Pyrroles
Scientific Field
Summary of the Application
Methyl 2-amino-5-bromobenzoate may be used in the synthesis of methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate . Pyrroles are a class of organic compounds that are widely used in pharmaceuticals and natural product synthesis.
Results or Outcomes
Application in the Synthesis of Quinazolinones
Scientific Field
Summary of the Application
Methyl 2-amino-5-bromobenzoate may be used in the synthesis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one . Quinazolinones are a class of organic compounds that have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
methyl 2-amino-6-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOMFJKQWUJOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596580 | |
| Record name | Methyl 2-amino-6-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-6-bromobenzoate | |
CAS RN |
135484-78-5 | |
| Record name | Methyl 2-amino-6-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate](/img/structure/B189784.png)





